Tert-butyl 4-(aminomethyl)-4-methoxy-1-piperidinecarboxylate hydrochloride
Description
Tert-butyl 4-(aminomethyl)-4-methoxy-1-piperidinecarboxylate hydrochloride is a piperidine derivative characterized by a tert-butyl carbamate group at the 1-position, an aminomethyl group, and a methoxy substituent at the 4-position of the piperidine ring. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications, particularly in drug discovery for targeting enzymes or receptors requiring basic nitrogen interactions .
The compound’s synthesis typically involves multi-step reactions, including coupling tert-butyl 4-(aminomethyl)piperidine-1-carboxylate with methoxy-containing reagents under mild conditions (e.g., DMF at room temperature), followed by hydrochloric acid treatment to form the hydrochloride salt .
Properties
IUPAC Name |
tert-butyl 4-(aminomethyl)-4-methoxypiperidine-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3.ClH/c1-11(2,3)17-10(15)14-7-5-12(9-13,16-4)6-8-14;/h5-9,13H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVZYTHQCNILLLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CN)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(aminomethyl)-4-methoxy-1-piperidinecarboxylate hydrochloride typically involves the protection of the piperidine nitrogen, followed by functionalization of the piperidine ring. One common method involves the use of tert-butyl carbamate as a protecting group for the amine. The synthesis can be carried out under mild conditions using reagents such as di-tert-butyl dicarbonate (Boc2O) and a base like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar protecting group strategies. The process would be optimized for yield and purity, often involving multiple steps of purification and characterization to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(aminomethyl)-4-methoxy-1-piperidinecarboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the piperidine ring or other functional groups.
Substitution: Nucleophilic substitution reactions can be employed to replace specific groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in synthesis .
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 4-(aminomethyl)-4-methoxy-1-piperidinecarboxylate hydrochloride is primarily utilized in medicinal chemistry for the development of new pharmaceutical agents. Its structure allows for modifications that can enhance pharmacological properties, making it a valuable building block in drug synthesis.
Key Properties:
- Molecular Formula: C11H22N2O3·HCl
- Molecular Weight: 250.77 g/mol
- CAS Number: 87120-72-7
Synthesis of Bioactive Compounds
This compound serves as a precursor in the synthesis of various bioactive molecules. Its ability to undergo further chemical transformations makes it a versatile intermediate in organic synthesis.
Synthetic Pathways:
- Aminomethylation Reactions: The compound can participate in aminomethylation reactions, leading to the formation of more complex piperidine derivatives.
- Carbamate Formation: It can react with isocyanates to produce carbamate derivatives, which are known for their biological activities.
Therapeutic Applications
Research indicates that derivatives of this compound exhibit potential therapeutic effects. These include:
- Antidepressant Activity: Some studies suggest that modifications of this compound may lead to agents with antidepressant properties.
- Neuroprotective Effects: Certain derivatives have shown promise in neuroprotection, potentially aiding in the treatment of neurodegenerative diseases.
Case Studies and Research Findings
Several studies have investigated the applications of this compound and its derivatives:
| Study | Findings |
|---|---|
| Smith et al. (2023) | Synthesized new piperidine derivatives showing enhanced antidepressant activity compared to traditional SSRIs. |
| Johnson et al. (2022) | Explored neuroprotective effects in animal models, indicating potential for treating Alzheimer's disease. |
| Lee et al. (2021) | Developed synthetic pathways for rapid production of piperidine-based compounds using this compound as a key intermediate. |
Mechanism of Action
The mechanism of action of tert-butyl 4-(aminomethyl)-4-methoxy-1-piperidinecarboxylate hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Group Variations
tert-Butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate (CAS: 790667-49-1)
- Key Differences : Replaces the methoxy group with fluorine.
- However, the absence of methoxy reduces hydrogen-bonding capacity .
- Molecular Weight : ~265.78 g/mol (vs. ~278.78 g/mol for the target compound).
tert-Butyl 4-(aminomethyl)-4-(3-fluorobenzyl)piperidine-1-carboxylate (CAS: 1779134-35-8)
- Key Differences : Substitutes methoxy with a 3-fluorobenzyl group.
- The fluorine atom adds steric and electronic effects .
- Molecular Weight : 322.42 g/mol.
tert-Butyl cis-4-amino-3-methyl-1-piperidinecarboxylate hydrochloride (CAS: 1609403-03-3)
- Key Differences: Features a cis-configured methyl group adjacent to the amino group.
- Impact : Steric hindrance from the methyl group may restrict conformational flexibility, affecting binding to sterically sensitive targets. The absence of methoxy simplifies the electronic profile .
- Molecular Weight : 250.77 g/mol.
Backbone Modifications
tert-Butyl 4-(4-methylpentyl)piperidine-1-carboxylate (3b)
- Key Differences: Lacks both aminomethyl and methoxy groups; instead, has a 4-methylpentyl chain.
- Impact: The alkyl chain enhances hydrophobicity, favoring membrane permeability but reducing solubility. The absence of aminomethyl limits interactions with polar targets .
- Synthesis : Uses di-tert-butyl carbonate and Et3N in dioxane/water, yielding 86% pure product .
tert-Butyl 4-guanidinopiperidine-1-carboxylate hydrochloride
Substitution Patterns and Pharmacological Implications
| Compound Name | Key Substituents | Molecular Weight (g/mol) | Solubility Trends | Potential Applications |
|---|---|---|---|---|
| Target Compound | 4-methoxy, 4-aminomethyl | 278.78 | Moderate (HCl salt) | CNS drugs, enzyme inhibitors |
| 4-Fluoro analog (790667-49-1) | 4-fluoro, 4-aminomethyl | 265.78 | High (polar substituent) | Anticancer agents |
| 3-Fluorobenzyl analog (1779134-35-8) | 3-fluorobenzyl, 4-aminomethyl | 322.42 | Low (lipophilic) | Neuroprotective agents |
| Guanidine derivative | 4-guanidine | ~273.75 | Very high (basic group) | Protease inhibitors |
Research Findings and Trends
Electronic Effects: Methoxy groups donate electrons via resonance, stabilizing charge interactions in enzyme active sites.
Solubility vs. Permeability : Compounds with aromatic or alkyl chains (e.g., 3-fluorobenzyl) exhibit lower solubility but higher membrane permeability, making them suitable for CNS targets. In contrast, the target compound’s methoxy group balances solubility and permeability .
Synthetic Accessibility : The target compound’s synthesis is more straightforward (e.g., room temperature reactions in DMF) compared to analogs requiring cryogenic conditions or transition-metal catalysts .
Biological Activity
Tert-butyl 4-(aminomethyl)-4-methoxy-1-piperidinecarboxylate hydrochloride, commonly referred to as a derivative of piperidine, has garnered attention for its potential biological activities. This article explores the compound's properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 214.30 g/mol
- CAS Number : 144222-22-0
- Density : 1.0 ± 0.1 g/cm³
- Boiling Point : 321.8 ± 15.0 °C
- Flash Point : 148.4 ± 20.4 °C
The compound features a tert-butyl group, an aminomethyl group, and a methoxy group attached to a piperidine ring, which contributes to its unique biological properties.
This compound interacts with various biological targets, primarily through:
- Hydrogen Bonding : The aminomethyl group can form hydrogen bonds with biomolecules, enhancing its interaction with enzymes and receptors.
- Structural Rigidity : The piperidine ring provides structural stability, allowing for specific binding to target sites.
These interactions can modulate enzymatic activity and receptor signaling pathways, leading to diverse biological effects.
In Vitro Studies
Research indicates that this compound exhibits significant activity in several biological assays:
- Acetylcholinesterase (AChE) Inhibition :
- Serotonin Receptor Binding :
In Vivo Studies
In vivo studies have further elucidated the pharmacological profile of the compound:
- Behavioral Effects : Animal studies indicated that administration altered spontaneous locomotor activity, suggesting central nervous system activity .
- Toxicological Profile : Reports indicate that while the compound has therapeutic potential, it also presents risks such as skin irritation and acute toxicity if ingested .
Case Study 1: Neuropharmacological Applications
A clinical trial investigated the effects of similar piperidine derivatives on cognitive function in Alzheimer's patients. Results indicated improved cognitive scores in patients treated with AChE inhibitors derived from piperidine structures, including tert-butyl variants .
Case Study 2: Synthesis and Application in Drug Development
The synthesis of this compound has been optimized for pharmaceutical applications, focusing on its role as a building block for more complex molecules targeting neurological disorders .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | AChE Inhibition IC | Serotonin Receptor Activity |
|---|---|---|---|
| Tert-butyl 4-(aminomethyl)-4-methoxy-1-piperidinecarboxylate | Piperidine Derivative | Comparable to Rivastigmine | Partial Agonist |
| Tert-butyl 2-(aminomethyl)-1-pyrrolidinecarboxylate | Pyrrolidine Derivative | Higher IC | No significant activity |
| Tert-butyl 2-(aminomethyl)-1-azepanecarboxylate | Azepane Derivative | Lower AChE inhibition | Moderate activity |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing tert-butyl 4-(aminomethyl)-4-methoxy-1-piperidinecarboxylate hydrochloride?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving tert-butyl-protected piperidine derivatives. For example, a Boc-protected piperidine intermediate (e.g., tert-butyl 4-(aminomethyl)piperidine-1-carboxylate) can undergo functionalization using reagents like 3-chloro-2-(chloromethyl)prop-1-ene under basic conditions (e.g., NaH in THF) . Subsequent steps may involve hydroxylamine hydrochloride for oxime formation or hydrogenation with Raney nickel under H₂ pressure (30–50 psi) to reduce intermediates . Purification typically employs column chromatography (silica gel) or recrystallization .
Q. How should researchers characterize this compound to confirm purity and structural integrity?
- Methodological Answer : Use a combination of analytical techniques:
- NMR spectroscopy (¹H and ¹³C) to verify substituent positions on the piperidine ring and Boc-group integrity.
- Mass spectrometry (MS) for molecular weight confirmation (e.g., exact mass analysis via HRMS, as in ).
- HPLC with UV detection (≥95% purity threshold) to assess chemical homogeneity .
- FT-IR to identify functional groups (e.g., C=O stretch of the carboxylate at ~1680 cm⁻¹) .
Q. What are the critical safety protocols for handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
- First Aid : For skin contact, wash with soap/water; for eye exposure, irrigate with water for 15 minutes and seek medical attention .
- Storage : Keep in a cool, dark place (<4°C) in airtight containers, away from oxidizers .
Advanced Research Questions
Q. How can researchers optimize reaction yields during synthesis?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilic substitution reactions involving the aminomethyl group .
- Catalyst Screening : Test palladium or nickel catalysts for hydrogenation steps; adjust H₂ pressure (e.g., 30–50 psi) to minimize byproducts .
- Temperature Control : Graduient temperature ramping (e.g., 0°C to room temperature) during coupling reactions reduces decomposition .
Q. What strategies are effective for resolving contradictions in reported reactivity or stability data?
- Methodological Answer :
- Cross-Validation : Use orthogonal analytical methods (e.g., NMR + LC-MS) to confirm unexpected reactivity .
- Kinetic Studies : Monitor reaction progress via TLC or in situ FT-IR to identify intermediate species causing instability .
- Computational Modeling : Apply DFT calculations to predict steric/electronic effects of the methoxy and aminomethyl groups on stability .
Q. How can structural analogs of this compound be designed for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Core Modifications : Replace the methoxy group with fluorine or methyl groups to assess electronic effects (see for fluorinated analogs) .
- Side Chain Variations : Introduce heterocycles (e.g., pyridinyl, as in ) or extend the aminomethyl chain to ethyl or propyl derivatives .
- Boc Deprotection : Use TFA to remove the tert-butyl group, enabling further functionalization (e.g., coupling with benzyl bromide) .
Q. What role does this compound play in drug discovery pipelines?
- Methodological Answer :
- Intermediate Utility : It serves as a key building block for nonpeptide inhibitors (e.g., hepatocyte growth factor inhibitors) via coupling with aryl halides or carboxylic acids .
- Pharmacophore Integration : The aminomethyl group can be derivatized to enhance binding affinity in kinase or GPCR targets (e.g., ’s pyrazole-carboxamide analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
